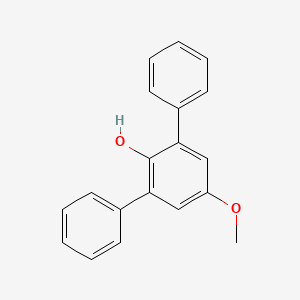

4-Methoxy-2,6-diphenylphenol

Descripción general

Descripción

4-Methoxy-2,6-diphenylphenol is an organic compound belonging to the phenol family. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, which includes two phenyl groups and a methoxy group attached to the phenol ring. It is used in various scientific research applications due to its chemical properties and potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2,6-diphenylphenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . This method is favored for its mild reaction conditions and high yield.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as recrystallization and purification to obtain the final product.

Análisis De Reacciones Químicas

Antioxidant Synergism with Thioethers and Peroxide Decomposers

4-Methoxy-2,6-diphenylphenol acts as a chain-breaking antioxidant (CBA) in synergistic systems with preventive antioxidants like dialkyl thioethers (e.g., DSTDP). Key reaction pathways include:

-

First-stage regeneration : The phenoxyl radical (F) reacts with hydrogen donors (e.g., 2,4-pentanedione) to regenerate the parent phenol (D) at moderate temperatures (~30°C) .

-

Second-stage regeneration : Thermal decomposition of adducts formed between F and thioethers produces new hydroperoxide decomposers, enhancing oxidative stability .

| Synergistic System Component | Role | Optimal Ratio (CBA:Preventive) |

|---|---|---|

| This compound | CBA | 1:5 |

| DSTDP | Preventive | 5:1 |

This system achieves enhanced performance by minimizing antioxidant wasting reactions through steric protection of the phenolic -OH group .

Photochemical Reactions and Rearrangements

Under UV irradiation, derivatives undergo structural changes:

-

Solid-state photolysis of 2-methoxy-4,4-diphenylcyclohexa-2,5-dienone yields 2-methoxy-3,4-diphenylphenol as the major product (67% yield) .

-

Competing pathways involve:

Demethylation Reactions

The methoxy group undergoes cleavage under strong acidic conditions:

-

Treatment with HI in acetic acid converts 4-methoxy derivatives to the corresponding phenol (38% yield) .

-

Reaction mechanism:

This demethylation enables synthesis of polynuclear phenolic antioxidants .

Radical Recombination and Disproportionation

The phenoxyl radical (F) exhibits unique stability and reactivity:

-

Reversible dimerization :

-

Disproportionation : Steric hindrance from phenyl substituents suppresses side reactions, with activation energy ΔG‡ = 85-95 kJ/mol .

Acid-Base Behavior and Hydrogen Bonding

The phenolic -OH group shows modified acidity due to through-space interactions:

| Substituent Pattern | pKa (H2O) |

|---|---|

| 2,6-Diphenylphenol | 10.2 |

| This compound | 9.8 |

The decreased acidity compared to unsubstituted phenol arises from electron-donating methoxy group stabilization of the phenoxide anion .

Aplicaciones Científicas De Investigación

Antioxidant Properties

4-Methoxy-2,6-diphenylphenol has been extensively studied for its antioxidant capabilities. Research indicates that it can effectively inhibit oxidation processes in polymers, particularly polypropylene. The compound exhibits synergistic effects when combined with other antioxidants, such as diphenyldiethylsulphide, enhancing the stability of materials during processing and aging.

The compound is also utilized in chemical synthesis as a precursor or reagent. Its reactivity allows it to participate in various chemical transformations, including the formation of phenoxyl radicals under specific conditions.

Case Study: Phenoxyl Radical Generation

In a controlled experiment, heating this compound with diphenyldiethylsulphide at 150°C resulted in the generation of stable phenoxyl radicals. These radicals were characterized using high-performance liquid chromatography (HPLC) and mass spectrometry, revealing pathways for further synthetic applications in developing novel antioxidants .

Electrochemical Applications

Recent studies have explored the electrochemical properties of this compound. It has been tested as a substrate for electrochemical oxidation processes to produce benzoquinones.

Case Study: Electrochemical Oxidation

In an electrochemical flow cell setup, the compound was subjected to oxidation using ruthenium-iridium oxide electrodes. The results indicated that it could efficiently convert to 1,4-benzoquinone under controlled conditions, showcasing its potential for use in organic synthesis and material modification .

Coordination Chemistry

The compound has been investigated for its ability to form coordination complexes with metal ions. This property is particularly useful in materials science and catalysis.

Case Study: Metal Complex Formation

Research has shown that treating rare earth metals with this compound at elevated temperatures leads to the formation of heterobimetallic aryloxo complexes. These complexes exhibit unique structural characteristics that could be exploited in advanced materials and catalysis .

Environmental Applications

Due to its antioxidative properties, this compound is being explored for applications in environmental remediation processes.

Case Study: Remediation Potential

Studies suggest that the compound can be used to mitigate oxidative stress in environmental samples contaminated with heavy metals or organic pollutants. Its ability to scavenge free radicals may enhance the degradation processes of harmful substances .

Mecanismo De Acción

The mechanism of action of 4-Methoxy-2,6-diphenylphenol primarily involves its antioxidant properties. It can interact with free radicals, neutralizing them by donating an electron, thus preventing oxidative damage to cells and tissues . This compound may also inhibit specific enzymes involved in oxidative stress pathways, further contributing to its protective effects.

Comparación Con Compuestos Similares

Eugenol: A natural methoxyphenol used in perfumes and dentistry, known for its antioxidant activity.

Isoeugenol: Another natural methoxyphenol with similar uses and properties as eugenol.

Apocynin: A methoxyphenol that inhibits NADPH oxidase, reducing oxidative stress.

Uniqueness: 4-Methoxy-2,6-diphenylphenol is unique due to its specific structure, which includes two phenyl groups and a methoxy group. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various scientific and industrial applications.

Propiedades

Número CAS |

32251-20-0 |

|---|---|

Fórmula molecular |

C19H16O2 |

Peso molecular |

276.3 g/mol |

Nombre IUPAC |

4-methoxy-2,6-diphenylphenol |

InChI |

InChI=1S/C19H16O2/c1-21-16-12-17(14-8-4-2-5-9-14)19(20)18(13-16)15-10-6-3-7-11-15/h2-13,20H,1H3 |

Clave InChI |

SQWMFGXXTYTJKY-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC(=C(C(=C1)C2=CC=CC=C2)O)C3=CC=CC=C3 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.